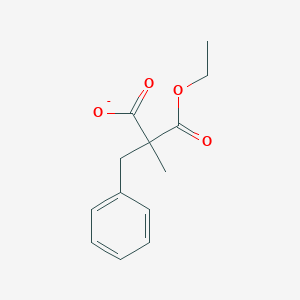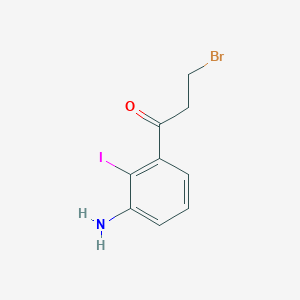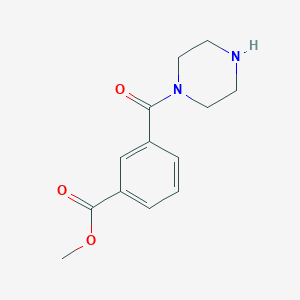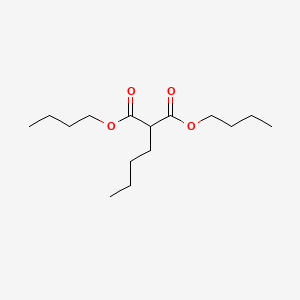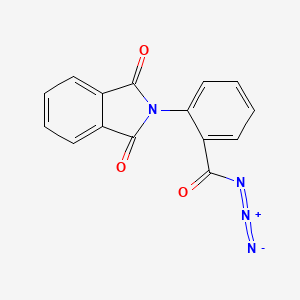
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound, in particular, is characterized by the presence of a benzoyl group and an isoindole moiety, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the safe formation of the azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The use of continuous flow reactors and automated systems helps in minimizing risks and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Cycloaddition Reactions: Reagents such as alkynes and alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Cycloaddition Reactions: Formation of triazoles and other heterocyclic compounds.
Reduction Reactions: Formation of benzoyl amines.
Applications De Recherche Scientifique
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves the release of nitrogen gas upon decomposition, which drives various chemical transformations. The compound can act as a precursor to reactive intermediates that participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Shares the isoindole moiety but differs in the functional groups attached.
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-Ethoxy-1,1-biphenyl-4-yl)butanoic acid: Contains a similar isoindole structure but with different substituents
Uniqueness
Benzoyl azide, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds .
Propriétés
Numéro CAS |
100914-41-8 |
|---|---|
Formule moléculaire |
C15H8N4O3 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)benzoyl azide |
InChI |
InChI=1S/C15H8N4O3/c16-18-17-13(20)11-7-3-4-8-12(11)19-14(21)9-5-1-2-6-10(9)15(19)22/h1-8H |
Clé InChI |
FCPVVSGEWGPHMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
